1,8-Dimethylnaphthalene
Overview
Description
1,8-Dimethylnaphthalene is a chemical compound with the molecular formula C12H12 . It has a molecular weight of 156.22 . The compound is used in the preparation of 1,4-endoperoxides via dye-sensitized photo-oxygenation reaction .
Synthesis Analysis
The synthesis of 1,8-Dimethylnaphthalene involves several methods . One method involves the photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex, which results in the formation of 1,8-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide ion .Molecular Structure Analysis
The molecular structure of 1,8-Dimethylnaphthalene has been analyzed using X-ray crystallography . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The mechanism of NO2(+) nitration of 1,8-dimethylnaphthalene has been investigated . Additionally, the photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex affords the triad of 1,8-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide ion .Physical And Chemical Properties Analysis
1,8-Dimethylnaphthalene has a density of 1.0±0.1 g/cm3, a boiling point of 270.6±10.0 °C at 760 mmHg, and a flash point of 115.3±9.7 °C . The compound has a molar refractivity of 53.7±0.3 cm3 . It has no H bond acceptors or donors, and no freely rotating bonds .Relevant Papers Several papers have been retrieved that are relevant to 1,8-Dimethylnaphthalene. These include a paper on the synthesis and structural comparison of palladium complexes with 1,8-Dimethylnaphthalene-bridged diphosphine ligands , and a paper on the photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex .
Scientific Research Applications
Steric Hindrance Effects
- Methyl Group Librations in Dimethylnaphthalene Molecules : The structure of 1,8-dimethylnaphthalene shows substantial steric effects due to the positioning of the methyl groups, hindering their librations (Wilson & Nowell, 2000).
Crystal Structure Analysis
- Crystal Structure Analysis and Strain-Energy Minimization : The crystal structure of 1,8-dimethylnaphthalene has been studied, showing distortions caused by steric interactions between methyl groups and the naphthalene nucleus (Bright, Maxwell, & Boer, 1973).
Thermal Reactions
- Thermal Reactions of 1,8-Dimethylnaphthalene : The distribution of products from its thermal reaction is influenced by the presence of brown coal, silica, or clays (Smith & Batts, 1992).
Photochemical Studies
- Photochemical Nitration by Tetranitromethane : The study of photolysis of 1,8-dimethylnaphthalene shows the formation of various adducts, providing insights into photochemical reactions (Calvert et al., 1994).
Electron Spin Resonance Studies
- Electron Spin Resonance of Monomer and Dimer Cations : Observations of electron spin resonance spectra in the oxidation of 1,8-dimethylnaphthalene offer insights into molecular orbital structures (Yoshimi & Kuwata, 1972).
Environmental Implications
- Factors Affecting Photooxidation in Marine Environment : Photooxidation studies reveal how structural and environmental factors influence the oxidation of 1,8-dimethylnaphthalene (Sydnes, Hansen, & Burkow, 1985).
Combustion and Formation Studies
- Enthalpies of Combustion and Formation : Precision oxygen-bomb calorimetry has been used to measure the enthalpies of combustion and formation of 1,8-dimethylnaphthalene, providing key thermodynamic data (Good, 1973).
Molecular Interaction Studies
- Intramolecular Hydrogen Bonds in Complexes : X-ray diffraction methods have been used to determine the structure of complexes involving 1,8-dimethylnaphthalene, revealing unique hydrogen bonding (Malarski et al., 1990).
Catalytic Performance in Chemical Synthesis
- Methylation of Naphthalene : Studies on the methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, including the role of 1,8-dimethylnaphthalene, highlight its importance in chemical synthesis (Güleç, Sher, & Karaduman, 2018).
Reactive Intermediates in Organic Chemistry
- Generation and Reactions of 1,8-Dehydronaphthalene : The study of 1,8-dehydronaphthalene, generated from 1,8-dimethylnaphthalene, reveals its reactivity and potential for forming novel compounds (Rees & Storr, 1969).
Spectroscopy and Analysis Techniques
- Fluorescence Excitation Spectrum : Spectroscopic studies of 1,8-dimethylnaphthalene provide insights into its molecular properties (Chakraborty & Chowdhury, 1992).
properties
IUPAC Name |
1,8-dimethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAABPYINPXYOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=CC2=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060347 | |
Record name | 1,8-Dimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dimethylnaphthalene | |
CAS RN |
569-41-5 | |
Record name | 1,8-Dimethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=569-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Dimethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Dimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-dimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,8-DIMETHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22P9FW1L76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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